Cas no 60788-67-2 (3-(Benzooxazol-2-ylsulfanyl)propionic acid)
3-(Benzooxazol-2-ylsulfanyl)propionic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Benzooxazol-2-ylsulfanyl)propionic acid
- 3-(1,3-BENZOXAZOL-2-YLSULFANYL)PROPANOIC ACID
- Oprea1_297993
- 3-(Benzooxazol-2-ylsulfanyl)-propionic acid
- 3-(2-benzoxazolylthio)propionic acid
- 3-(benzoxazol-2-ylthio)propanoic acid
- 3-(Benzo[d]oxazol-2-ylthio)propanoic acid
- CS-0314664
- SR-01000402323-1
- 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, AldrichCPR
- DB-347661
- BBL028896
- AKOS000142710
- VS-09022
- Oprea1_747382
- STK364757
- DAPKNYUHIYHYBJ-UHFFFAOYSA-N
- DTXSID40353406
- SCHEMBL6271552
- 3-(1,3-benzoxazol-2-ylthio)propanoic acid
- SR-01000402323
- 3-(Benzo[d]oxazol-2-ylthio)propanoicacid
- HMS1674N13
- 60788-67-2
-
- MDL: MFCD00722953
- Inchi: 1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13)
- InChI Key: DAPKNYUHIYHYBJ-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2O1)CCC(=O)O
Computed Properties
- Exact Mass: 223.03031432g/mol
- Monoisotopic Mass: 223.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 88.6Ų
3-(Benzooxazol-2-ylsulfanyl)propionic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312472-5g |
3-(Benzo[d]oxazol-2-ylthio)propanoic acid |
60788-67-2 | 95% | 5g |
$679 | 2021-06-17 | |
| Chemenu | CM312472-1g |
3-(Benzo[d]oxazol-2-ylthio)propanoic acid |
60788-67-2 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM312472-5g |
3-(Benzo[d]oxazol-2-ylthio)propanoic acid |
60788-67-2 | 95% | 5g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385334-1g |
3-(Benzo[d]oxazol-2-ylthio)propanoic acid |
60788-67-2 | 95+% | 1g |
¥2332.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385334-5g |
3-(Benzo[d]oxazol-2-ylthio)propanoic acid |
60788-67-2 | 95+% | 5g |
¥5980.00 | 2024-05-07 |
3-(Benzooxazol-2-ylsulfanyl)propionic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3-(Benzooxazol-2-ylsulfanyl)propionic acid
3-(Benzooxazol-2-ylsulfanyl)propionic Acid: A Comprehensive Overview
3-(Benzooxazol-2-ylsulfanyl)propionic acid, also known by its CAS number 60788-67-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzooxazole ring with a sulfanyl group and a propionic acid chain. The benzooxazole moiety, a heterocyclic aromatic system, contributes to the compound's stability and reactivity, making it a valuable building block in various chemical syntheses.
The synthesis of 3-(Benzooxazol-2-ylsulfanyl)propionic acid typically involves multi-step processes that require precise control over reaction conditions. Recent studies have focused on optimizing these synthesis routes to enhance yield and purity, leveraging advanced catalytic systems and green chemistry principles. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. The sulfanyl group in the molecule acts as a reactive site, enabling the formation of bioactive derivatives that can target specific biological pathways. Recent research has highlighted its role in the development of anti-inflammatory agents and antioxidants, where its ability to modulate cellular responses has shown significant promise.
In addition to its pharmaceutical applications, 3-(Benzooxazol-2-ylsulfanyl)propionic acid has also found utility in materials science. Its aromatic structure and functional groups make it an ideal candidate for the synthesis of advanced polymers and coatings with enhanced mechanical and thermal properties. Studies have demonstrated that incorporating this compound into polymer matrices can significantly improve their resistance to environmental degradation.
The chemical properties of CAS 60788-67-2 are heavily influenced by its functional groups. The benzooxazole ring contributes aromatic stability, while the sulfanyl group introduces reactivity that can be exploited in various chemical transformations. This dual nature makes the compound versatile in both academic research and industrial applications.
From an environmental standpoint, understanding the degradation pathways of 3-(Benzooxazol-2-ylsulfanyl)propionic acid is crucial for assessing its ecological impact. Recent studies have employed computational chemistry methods to model its breakdown under different environmental conditions, providing insights into its persistence and bioaccumulation potential.
In conclusion, 3-(Benzooxazol-2-ylsulfanyl)propionic acid, or CAS 60788-67-2, is a multifaceted compound with applications spanning drug discovery, materials science, and chemical synthesis. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in advancing both scientific knowledge and industrial capabilities.
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